

5-(Thiophen-2-yl)nicotinic acid CAS number

306934-96-3

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Compound of Interest

Compound Name: 5-(Thiophen-2-yl)nicotinic Acid

Cat. No.: B1305865

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An In-Depth Technical Guide to **5-(Thiophen-2-yl)nicotinic Acid** (CAS 306934-96-3)

Introduction: A Scaffold of Pharmaceutical Interest

5-(Thiophen-2-yl)nicotinic acid is a bi-heterocyclic aromatic compound that incorporates a thiophene ring fused to a pyridine-3-carboxylic acid (nicotinic acid) core.^{[1][2]} This molecular architecture is of significant interest to the drug discovery and medicinal chemistry communities. Nicotinic acid (Niacin, Vitamin B3) and its derivatives are well-established multifunctional pharmacophores used in the treatment of dyslipidemia and have been explored for a variety of other therapeutic applications.^{[3][4][5][6][7]} The inclusion of the thiophene ring, a prominent scaffold in numerous pharmaceuticals, introduces unique electronic and steric properties, creating a novel chemical entity with potential for diverse biological activities.^{[8][9]}

This guide provides an in-depth technical overview of **5-(Thiophen-2-yl)nicotinic acid**, covering its chemical properties, a validated synthetic pathway, its potential biological context based on its structural lineage, and key experimental protocols for its investigation.

Core Compound Properties and Characteristics

A foundational understanding of the physicochemical properties of a compound is critical for its application in research and development.

Property	Value	Source(s)
CAS Number	306934-96-3	[1] [2] [10] [11] [12]
IUPAC Name	5-(thiophen-2-yl)pyridine-3-carboxylic acid	[1] [2]
Synonyms	5-(2-Thienyl)nicotinic acid, 5-(Thien-2-yl)nicotinic acid	[1] [11] [12]
Molecular Formula	C ₁₀ H ₇ NO ₂ S	[1] [2] [10]
Molecular Weight	205.23 g/mol	[1] [2] [10]
Melting Point	261 °C	[10] [11]
Appearance	Beige solid	[11]
Boiling Point	423.8 °C at 760 mmHg	[10]
Density	1.368 g/cm ³	[10]

Synthesis and Purification: From Aldehyde to Acid

A common and efficient route to **5-(Thiophen-2-yl)nicotinic acid** is through the selective oxidation of its aldehyde precursor, 5-(Thiophen-2-yl)nicotinaldehyde.[\[13\]](#) This transformation is a crucial step for creating a versatile intermediate that can be used to synthesize various amides and esters for structure-activity relationship (SAR) studies.[\[13\]](#)

Underlying Chemistry: The Pinnick Oxidation

The protocol described below is a variation of the Pinnick oxidation, which is highly regarded for its ability to convert aldehydes to carboxylic acids in the presence of other sensitive functional groups. Sodium chlorite (NaClO₂) serves as the primary oxidant. A crucial component is the use of a chlorine scavenger, such as 2-methyl-2-butene, to prevent unwanted side reactions (e.g., chlorination of the aromatic rings) with the hypochlorite byproduct generated during the reaction.

Detailed Experimental Protocol: Synthesis

Materials:

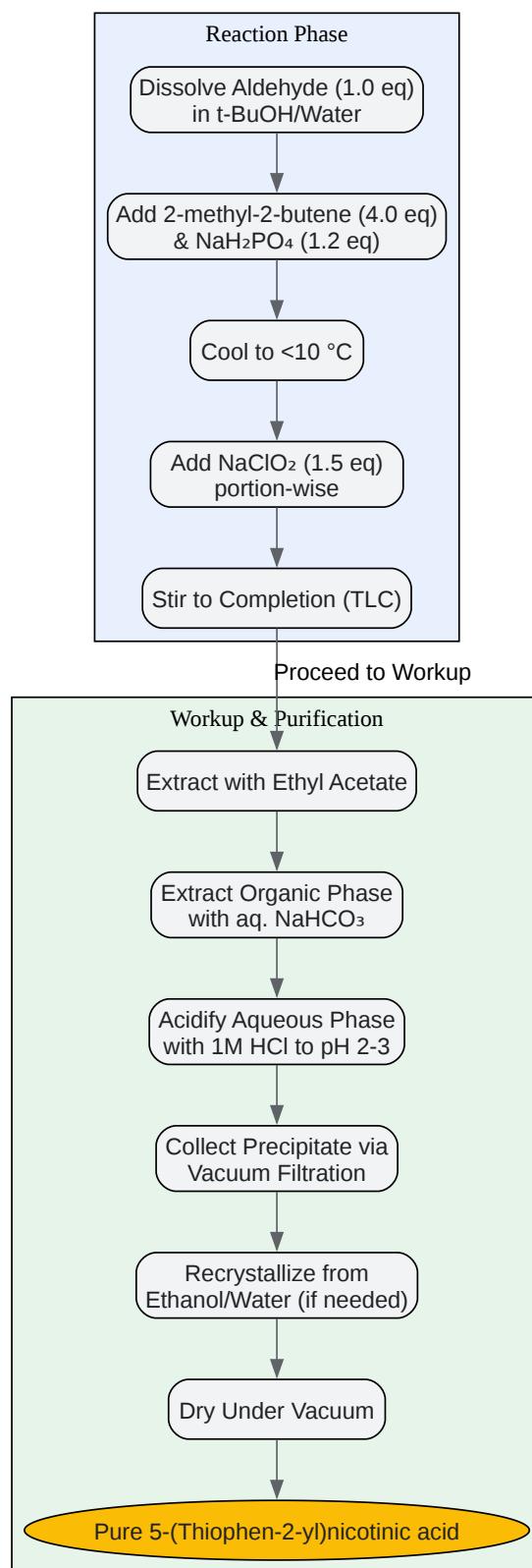
- 5-(Thiophen-2-yl)nicotinaldehyde
- Sodium chlorite (NaClO₂)
- 2-methyl-2-butene
- Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
- tert-Butanol
- Water
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 5-(Thiophen-2-yl)nicotinaldehyde (1.0 eq) in a 2:1 mixture of tert-butanol and water.[13]
- Reagent Addition: To the stirring solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate monohydrate (1.2 eq).[13] The phosphate buffer helps maintain a slightly acidic pH to optimize the oxidation process.
- Initiation of Oxidation: Cool the mixture in an ice bath to below 10 °C. Slowly add sodium chlorite (1.5 eq) in portions over 15 minutes.[13] This controlled addition is critical to manage the exothermic nature of the reaction.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, typically monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.
- Workup & Extraction:

- Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.[13]
- Combine all organic layers and wash with brine.[13]
- To isolate the acidic product from neutral impurities, extract the combined organic layers with a saturated aqueous solution of sodium bicarbonate.[13] The desired carboxylic acid will deprotonate to form its sodium salt, moving into the aqueous layer.
- Precipitation & Isolation:
 - Wash the basic aqueous extract with ethyl acetate to remove any final traces of impurities. [13]
 - Carefully acidify the aqueous layer to a pH of 2-3 using 1 M HCl while stirring in an ice bath.[13] The target compound will precipitate as a solid.
 - Collect the solid product via vacuum filtration, washing with cold water to remove residual salts.[13]
- Purification: Dry the solid under vacuum. If necessary, further purify the product by recrystallization from a suitable solvent like an ethanol/water mixture to achieve high purity. [13]

Synthesis Workflow Diagram

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Caption: Workflow for the oxidation of 5-(Thiophen-2-yl)nicotinaldehyde.

Biological Context and Potential Therapeutic Applications

While specific biological activity data for CAS 306934-96-3 is not extensively published, its structural components—nicotinic acid and thiophene—are well-known pharmacophores. This allows for the formulation of strong hypotheses regarding its potential therapeutic applications.

- **Lipid Metabolism:** As a nicotinic acid derivative, a primary area of investigation is its effect on lipid metabolism.^{[5][6]} Nicotinic acid is known to lower triglycerides, VLDL, and LDL levels while increasing HDL cholesterol.^{[6][7][14]} These effects are primarily mediated through the G protein-coupled receptor 109A (GPR109A).^[4] It is highly probable that **5-(Thiophen-2-yl)nicotinic acid** interacts with this or related receptors.
- **Anti-Inflammatory and Analgesic Potential:** Various nicotinic acid derivatives have demonstrated significant analgesic and anti-inflammatory properties.^{[15][16]} The thiophene moiety is also present in numerous anti-inflammatory drugs, suggesting a potential synergistic effect.
- **Agrochemical Applications:** The combination of nicotinic acid and thiophene substructures has been successfully used to design novel fungicides.^{[9][17][18]} Specifically, N-(thiophen-2-yl) nicotinamide derivatives have shown potent activity against cucumber downy mildew.^{[17][18]}
- **Oncology:** Thiophene-containing scaffolds are being actively investigated as anti-cancer agents.^[8] For example, novel 5-(thiophen-2-yl)isoxazoles have been synthesized and evaluated as selective anti-breast cancer agents targeting the estrogen receptor α (ER α).^[19]

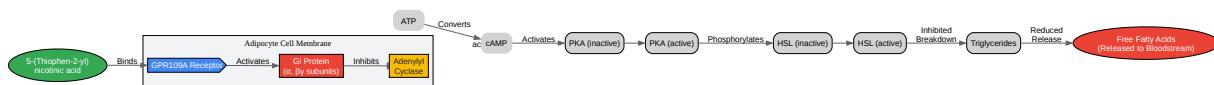
Hypothesized Mechanism of Action: Targeting the Niacin Receptor

The most direct hypothesis for the mechanism of action of **5-(Thiophen-2-yl)nicotinic acid** in metabolic regulation is through the activation of the GPR109A receptor, analogous to nicotinic acid itself.

GPR109A Signaling Pathway:

- Binding and Activation: The compound binds to the GPR109A receptor on the surface of adipocytes (fat cells).
- G-Protein Coupling: This binding activates an associated inhibitory G-protein (Gi).
- Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase. [\[20\]](#)
- cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular levels of cyclic AMP (cAMP). [\[20\]](#)
- Inhibition of Lipolysis: The reduction in cAMP decreases the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL). This ultimately inhibits the breakdown of triglycerides into free fatty acids (lipolysis). [\[20\]](#)
- Systemic Effects: The reduced release of free fatty acids from adipose tissue decreases the substrate available to the liver for triglyceride and VLDL synthesis, leading to lower circulating levels of atherogenic lipoproteins. [\[6\]](#)[\[20\]](#)

GPR109A Signaling Diagram



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Caption: Hypothesized GPR109A-mediated inhibition of lipolysis in adipocytes.

Key Experimental Protocols for Compound Evaluation

To validate the hypothesized mechanism and characterize the compound, the following experimental workflows are essential.

Protocol 1: Analytical Purity Assessment via HPLC

Objective: To determine the purity of the synthesized **5-(Thiophen-2-yl)nicotinic acid**. This is a mandatory quality control step before any biological assay.

Methodology: A reverse-phase HPLC method is suitable for this class of aromatic carboxylic acids.

- Column: C18 reverse-phase column (e.g., Primesep 100).[21]
- Mobile Phase: A gradient of Acetonitrile and water with an acidic modifier like sulfuric acid or trifluoroacetic acid.[21] A typical gradient might run from 10% to 90% Acetonitrile over 20 minutes. The acid ensures the carboxylic acid is protonated for better retention and peak shape.
- Detection: UV detection at approximately 250-260 nm, where the pyridine and thiophene chromophores absorb strongly.[21]
- Standard Preparation: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or mobile phase).
- Analysis: Inject the sample and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: In Vitro GPR109A Receptor Activation Assay

Objective: To determine if **5-(Thiophen-2-yl)nicotinic acid** can activate the GPR109A receptor and to quantify its potency (EC₅₀).

Methodology: A cell-based functional assay, such as a cAMP inhibition assay, is the gold standard.

- Cell Line: Use a stable cell line engineered to express human GPR109A, such as HEK293 or CHO cells.
- Assay Principle: The assay measures the ability of the test compound to inhibit the forskolin-stimulated production of cAMP. Forskolin directly activates adenylyl cyclase, leading to a surge in cAMP. An active GPR109A agonist will counteract this effect.
- Procedure:
 - Plate the GPR109A-expressing cells in a multi-well plate and incubate overnight.
 - Prepare serial dilutions of **5-(Thiophen-2-yl)nicotinic acid** (e.g., from 1 nM to 100 μ M). Include a known agonist (nicotinic acid) as a positive control.
 - Pre-incubate the cells with the test compounds for 15-30 minutes.
 - Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate cAMP production.
 - Incubate for another 15-30 minutes.
 - Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
- Data Analysis: Plot the cAMP levels against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration required to achieve 50% of the maximal inhibitory effect.

Safety, Handling, and Storage

Hazard Identification:

- Causes skin irritation (H315).[1]
- Causes serious eye irritation (H319).[1][22][23]
- May cause respiratory irritation (H335).[1]

Safe Handling and PPE:

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[22][24]
- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[22][24][25]
- Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[22][23][25]
- Body Protection: A lab coat is required.[22]
- Hygiene: Wash hands thoroughly after handling.[22][24] Avoid creating dust.[22][25]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][22]
- Protect from direct sunlight.[22][23] Recommended storage temperature is often 2-8°C.[11]

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